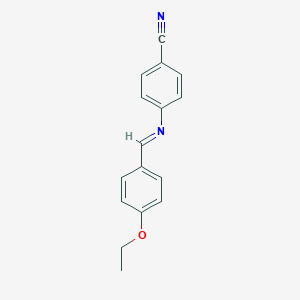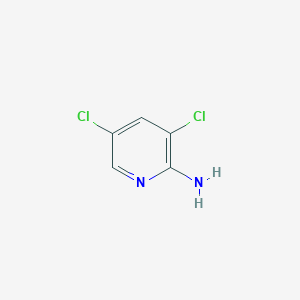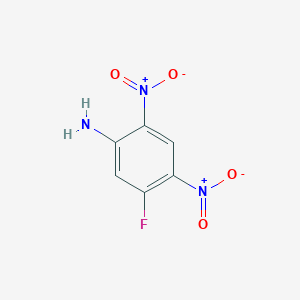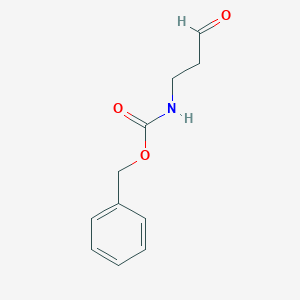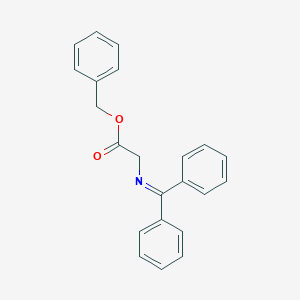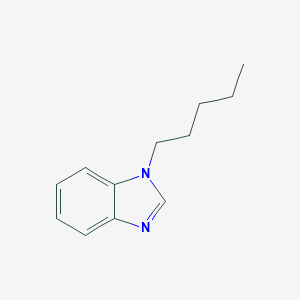![molecular formula C17H10O5 B145810 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione CAS No. 129527-18-0](/img/structure/B145810.png)
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione, also known as CP 47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and is known for its high potency and affinity for the cannabinoid receptors in the brain.
Mécanisme D'action
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. It binds to these receptors and activates a signaling cascade, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the compound's psychoactive effects.
Effets Biochimiques Et Physiologiques
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, leading to its anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have analgesic effects by reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 in lab experiments is its high potency and affinity for the cannabinoid receptors. This allows for precise and targeted activation of these receptors, making it a valuable tool for studying the endocannabinoid system. However, due to its psychoactive effects, it must be used with caution and in controlled settings.
Orientations Futures
There are several potential future directions for research on 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Additionally, further investigation into its anti-inflammatory and neuroprotective effects may lead to the development of new therapies for a variety of conditions. Finally, research into the structure-activity relationship of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 and related compounds may lead to the development of more potent and selective cannabinoid receptor agonists.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid to form 2,5-dimethoxy-3,4-methylenedioxybenzylideneacetic acid. This intermediate is then reduced with sodium borohydride to obtain 2,5-dimethoxy-3,4-methylenedioxyphenethylamine. Finally, the amine is reacted with cycloheptanone-2-carboxylic acid to form 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis and epilepsy.
Propriétés
Numéro CAS |
129527-18-0 |
|---|---|
Nom du produit |
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione |
Formule moléculaire |
C17H10O5 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C17H10O5/c18-12-4-2-1-3-11-13(19)8-15(22-17(11)12)10-5-6-14-16(7-10)21-9-20-14/h1-8H,9H2 |
Clé InChI |
UVUXLZOVHIHWKA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4 |
Synonymes |
CYCLOHEPTA[B]PYRAN-4,9-DIONE, 2-(1,3-BENZODIOXOL-5-YL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



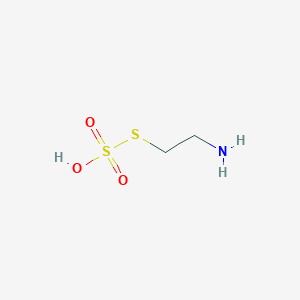
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
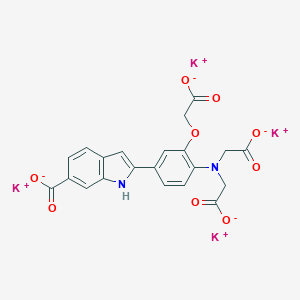
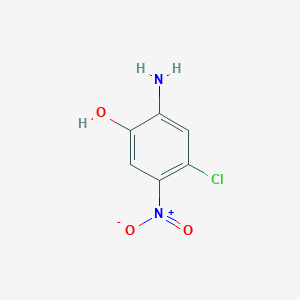
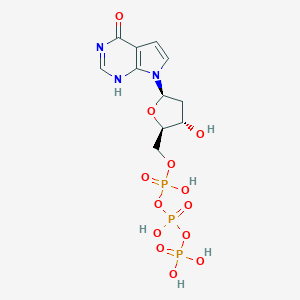
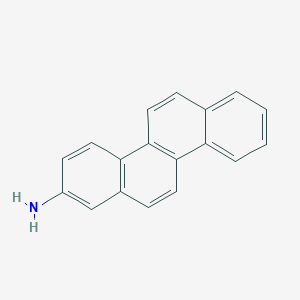
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
